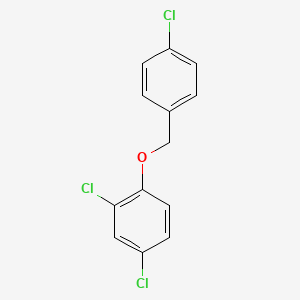

P-Chlorobenzyl 2,4-dichlorophenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

21571-58-4 |

|---|---|

Molecular Formula |

C13H9Cl3O |

Molecular Weight |

287.6 g/mol |

IUPAC Name |

2,4-dichloro-1-[(4-chlorophenyl)methoxy]benzene |

InChI |

InChI=1S/C13H9Cl3O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2 |

InChI Key |

BBBUWTDWCNGEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for P-Chlorobenzyl 2,4-dichlorophenyl ether and Analogues

The formation of the aryl ether bond in this compound and similar structures is primarily achieved through two classical and reliable methods: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis This method is a widely used organic reaction for forming ethers. wikipedia.org In the context of synthesizing the target compound, the reaction would involve the deprotonation of 2,4-dichlorophenol (B122985) to form a more nucleophilic 2,4-dichlorophenoxide salt. This is typically achieved using a moderately strong base like sodium hydroxide (B78521) or potassium carbonate. jk-sci.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of p-chlorobenzyl chloride (or bromide) in a bimolecular nucleophilic substitution (Sɴ2) reaction to form the desired ether and a salt byproduct. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

Step 1 (Deprotonation): 2,4-Cl₂C₆H₃OH + Base → 2,4-Cl₂C₆H₃O⁻ Na⁺ + H₂O

Step 2 (Sɴ2 Attack): 2,4-Cl₂C₆H₃O⁻ Na⁺ + p-ClC₆H₄CH₂Cl → p-ClC₆H₄CH₂-O-C₆H₃Cl₂-2,4 + NaCl

For the Sɴ2 reaction to be efficient, a primary alkyl halide, such as p-chlorobenzyl chloride, is ideal as it minimizes competing elimination reactions. masterorganicchemistry.comlibretexts.org The use of polar aprotic solvents like DMF or DMSO can help to accelerate the reaction. jk-sci.com

Ullmann Condensation The Ullmann condensation is another cornerstone for the synthesis of diaryl ethers, particularly when the ether linkage involves two aryl groups. rsc.orgscielo.org.mx A modified Ullmann-type reaction can be applied here. This method typically involves the reaction of an alkali metal phenoxide (from 2,4-dichlorophenol) with an aryl halide in the presence of a copper catalyst. scielo.org.mx Traditionally, these reactions required harsh conditions, such as high temperatures (100-220 °C) and stoichiometric amounts of copper. rsc.orgscielo.org.mx

Modern improvements have led to milder reaction conditions. These advancements include the use of catalytic amounts of copper(I) salts (e.g., CuI or Cu₂O) and the addition of ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, which accelerate the reaction. acs.orgorganic-chemistry.orgorganic-chemistry.org A strong base, often cesium carbonate (Cs₂CO₃), is employed in a polar solvent like acetonitrile (B52724). acs.orgorganic-chemistry.org

| Parameter | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Reactants | Alkoxide/Phenoxide + Primary Alkyl Halide | Phenoxide + Aryl Halide |

| Mechanism | Sɴ2 (Bimolecular Nucleophilic Substitution) | Copper-Catalyzed Nucleophilic Aromatic Substitution |

| Catalyst | Generally not required | Copper (I) salts (e.g., CuI, Cu₂O) organic-chemistry.org |

| Base | NaOH, K₂CO₃, NaH jk-sci.com | Cs₂CO₃, K₂CO₃ jk-sci.comacs.org |

| Typical Solvents | DMF, DMSO, Acetone jk-sci.com | Acetonitrile, Dioxane, Pyridine acs.orgtandfonline.com |

| Temperature | Moderate | Often elevated, but milder with modern catalysts rsc.org |

Mechanistic Studies of Ether Bond Formation in Chlorinated Systems

The mechanisms underpinning ether bond formation are critical for understanding reaction outcomes, particularly in chlorinated systems where electronic effects play a significant role.

Sɴ2 Mechanism in Williamson Synthesis The Williamson ether synthesis proceeds via a classic Sɴ2 mechanism. wikipedia.org In this concerted, one-step process, the 2,4-dichlorophenoxide nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine on the p-chlorobenzyl chloride) from the backside. wikipedia.orgmasterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-halogen bond breaks simultaneously. masterorganicchemistry.com The presence of chlorine atoms on the phenoxide does not fundamentally alter the Sɴ2 pathway but can influence the nucleophilicity of the phenoxide through inductive effects. The reaction works best with primary halides like p-chlorobenzyl chloride because steric hindrance is minimal, and the competing E2 elimination pathway is disfavored. jk-sci.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SɴAr) Mechanism When forming an aryl ether from a highly chlorinated aromatic ring, the Nucleophilic Aromatic Substitution (SɴAr) mechanism becomes relevant. This is a two-step addition-elimination process. youtube.comfishersci.it

Addition Step: The nucleophile (an alkoxide or phenoxide) attacks the carbon atom of the aryl halide that bears the leaving group. This attack is perpendicular to the aromatic ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.govwikipedia.org

Elimination Step: The leaving group (a halide) is expelled, and the aromaticity of the ring is restored. youtube.com

For the SɴAr mechanism to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups or, to a lesser extent, halogens) positioned ortho and/or para to the leaving group. fishersci.itwikipedia.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org In the case of 2,4-dichlorophenyl derivatives, the chlorine atoms provide some activation, making the ring more electrophilic and susceptible to nucleophilic attack.

Advanced Synthetic Strategies for Selective Chlorination and Aryl Ether Synthesis

Modern organic synthesis has focused on developing more efficient, selective, and versatile methods for both the preparation of precursors and the construction of the ether bond itself.

Advanced Aryl Ether Synthesis Beyond the classical methods, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. rsc.orgdntb.gov.ua These reactions offer a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. The catalytic cycle typically involves a Pd(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology allows for the coupling of aryl halides or triflates with alcohols and phenols. google.com

Another advanced, metal-free approach involves the use of diaryliodonium salts. These reagents can arylate phenols under mild conditions, avoiding the need for transition metal catalysts. organic-chemistry.orgorganic-chemistry.org

Strategies for Selective Chlorination The synthesis of the starting materials, 2,4-dichlorophenol and p-chlorobenzyl chloride, relies on the selective introduction of chlorine atoms onto the aromatic rings.

Selective Chlorination of Phenols: Achieving specific chlorination patterns on phenols can be challenging due to the strong activating and ortho-, para-directing nature of the hydroxyl group. Advanced methods utilize directing groups or specialized catalysts to control regioselectivity. For instance, palladium-catalyzed C-H chlorination using a directing group can achieve highly selective ortho-chlorination. rsc.org Other strategies employ sulphur-containing catalysts in conjunction with sulphuryl chloride to achieve high para-selectivity. mdpi.comresearchgate.net

Selective Chlorination of Toluene (B28343) Derivatives: The synthesis of p-chlorobenzyl chloride from toluene involves two key transformations: chlorination of the aromatic ring and subsequent chlorination of the methyl group. The ring chlorination is an electrophilic aromatic substitution, which typically yields a mixture of ortho and para isomers. The desired p-chlorotoluene must then be isolated. The subsequent benzylic chlorination is a free-radical reaction, often initiated by UV light or a radical initiator.

| Strategy | Description | Key Features |

|---|---|---|

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed cross-coupling of aryl halides/triflates with alcohols/phenols. rsc.orggoogle.com | Mild conditions, broad substrate scope, use of phosphine ligands. |

| Diaryliodonium Salts | Metal-free arylation of phenols. organic-chemistry.org | Avoids transition metals, proceeds under mild conditions. |

| Directed C-H Chlorination | Use of a directing group to guide a metal catalyst (e.g., Palladium) to a specific C-H bond for chlorination. rsc.org | High regioselectivity (e.g., ortho-chlorination of phenols). |

| Catalytic para-Chlorination | Employing sulphur-containing catalysts with sulphuryl chloride to favor chlorination at the para position of phenols. mdpi.com | High para/ortho product ratios. |

Green Chemistry Approaches in the Synthesis of Related Compounds

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for aryl ethers. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.com For aryl ether synthesis, it can dramatically reduce reaction times from hours to minutes. tsijournals.comthieme-connect.com Microwave heating is efficient and can lead to higher yields and cleaner reactions by minimizing the formation of side products. orgchemres.orgrroij.com Both Williamson and Ullmann-type reactions, as well as catalyst-free SɴAr reactions, have been successfully performed under microwave conditions. organic-chemistry.orgtsijournals.com

Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in two different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide nucleophile from the aqueous phase into the organic phase to react with the alkyl halide. acs.orgcrdeepjournal.org This approach offers significant advantages, including the use of water as a solvent, milder reaction conditions, and the elimination of the need for expensive and hazardous anhydrous solvents. wikipedia.orgacs.orgacs.org

Solvent-Free and Catalyst-Free Reactions Some modern protocols aim to eliminate the solvent and/or catalyst entirely. For instance, certain SɴAr-based couplings of phenols with highly electron-deficient aryl halides can be performed under microwave irradiation in the absence of a catalyst. organic-chemistry.org Solvent-free, or "neat," reactions, sometimes facilitated by grinding (mechanochemistry), represent a highly sustainable approach by significantly reducing chemical waste. mdpi.com

Environmental Fate and Transformation Dynamics

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, plays a critical role in the transformation of p-Chlorobenzyl 2,4-dichlorophenyl ether in the environment. These processes are primarily driven by physical and chemical factors such as sunlight, water, and reactive oxygen species.

Photodegradation Kinetics and Product Identification

Photodegradation, or photolysis, is a key abiotic process for the breakdown of chlorinated aromatic compounds in the environment, driven by the energy of sunlight. For compounds structurally similar to this compound, such as polychlorinated diphenyl ethers (PCDEs), the rate of photodegradation is influenced by the degree of chlorination. nih.gov Generally, higher chlorinated congeners absorb light at longer wavelengths and degrade more rapidly. acs.org The primary photochemical reaction is typically reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. This process leads to the formation of less chlorinated diphenyl ethers. acs.org

In the case of this compound, photodegradation would likely proceed through the cleavage of carbon-chlorine bonds on either of the phenyl rings or the benzyl (B1604629) group. The presence of the ether linkage also allows for the possibility of photochemical cleavage of the C-O bond, leading to the formation of chlorinated phenols and other aromatic fragments. The specific kinetics and products would depend on the environmental matrix (e.g., water, soil surface, atmosphere) and the presence of photosensitizing substances like dissolved organic matter. nih.gov

Table 1: Postulated Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Products | Transformation Pathway |

|---|---|---|

| This compound | Monochloro- and dichlorophenyl ethers of p-chlorobenzyl alcohol | Reductive dehalogenation |

| 2,4-dichlorophenol (B122985) | Ether bond cleavage | |

| p-chlorobenzyl alcohol | Ether bond cleavage |

This table is illustrative and based on degradation pathways of structurally similar compounds.

Hydrolytic Stability and Transformation Pathways

Hydrolysis is the process of chemical breakdown of a compound due to reaction with water. The ether linkage in diaryl ethers is generally stable to hydrolysis under typical environmental pH (5-9) and temperature conditions. Studies on related polychlorinated biphenyls (PCBs) and PCDEs indicate that hydrolysis is a very slow process and often considered negligible compared to photodegradation and biodegradation. acs.org Therefore, this compound is expected to exhibit significant hydrolytic stability.

While direct hydrolysis of the ether bond is unlikely, the presence of other functional groups and environmental conditions could potentially influence its stability. However, under most environmental scenarios, hydrolysis is not considered a significant degradation pathway for this class of compounds.

Oxidation Processes in Aquatic and Atmospheric Environments

In the atmosphere, the primary oxidant is the hydroxyl radical (•OH), which can initiate the degradation of volatile and semi-volatile organic compounds. doi.org For aromatic compounds, the reaction with •OH radicals typically involves addition to the aromatic ring or abstraction of a hydrogen atom from substituent groups. The atmospheric oxidation of this compound would likely lead to the formation of hydroxylated intermediates, which can then undergo further reactions, including ring opening.

In aquatic environments, oxidation can be mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen, which can be generated photochemically, particularly in the presence of dissolved organic matter. nih.gov Advanced oxidation processes have been shown to degrade similar compounds like 2,4-dichlorophenol, indicating that under specific conditions, oxidation can be an effective degradation route. mdpi.com However, the rates of these natural oxidation processes in aquatic systems are generally slow.

Biotic Degradation Mechanisms in Environmental Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of persistent organic pollutants. The structural characteristics of this compound suggest that it may be susceptible to microbial transformation, although its persistence is likely to be significant.

Microbial Biotransformation and Metabolic Pathways in Soil and Water

The biodegradation of chlorinated aromatic compounds is well-documented for substances like PCBs and chlorinated dioxins. eurochlor.orgnih.gov Microorganisms have evolved enzymatic systems to break down these complex molecules. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, bacteria can initiate the degradation of aromatic rings using dioxygenase enzymes. nih.gov This process introduces hydroxyl groups onto the aromatic ring, leading to ring cleavage and subsequent metabolism. For this compound, aerobic bacteria may attack one of the aromatic rings, leading to the formation of chlorinated catechols, which can then be further degraded.

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. nih.gov This process typically reduces the toxicity of the compound and can make it more susceptible to subsequent aerobic degradation. Higher chlorinated congeners of related compounds are more readily dechlorinated anaerobically. eurochlor.org

Fungal-Mediated Degradation and Enzyme Systems

Certain fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including PCBs and other chlorinated compounds. nih.govnih.gov These fungi produce powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.gov These enzymes generate highly reactive radicals that can attack the complex structures of pollutants like this compound.

The degradation by fungal enzymes can lead to hydroxylation, ether bond cleavage, and mineralization of the compound. Fungi from genera such as Phanerochaete and Penicillium have been implicated in the degradation of PCBs. researchgate.net The non-specific nature of these fungal enzyme systems makes them particularly effective against complex mixtures of pollutants in soil and water.

Table 2: Key Enzymes in the Biotic Degradation of Chlorinated Aromatic Compounds

| Enzyme Class | Organism Type | Degradation Mechanism | Potential Action on this compound |

|---|---|---|---|

| Dioxygenases | Aerobic Bacteria | Hydroxylation and ring cleavage of aromatic rings | Oxidation of the dichlorophenyl or chlorobenzyl ring |

| Reductive dehalogenases | Anaerobic Bacteria | Removal of chlorine atoms | Dechlorination of the aromatic rings |

| Lignin Peroxidases | White-rot Fungi | Generation of radicals for oxidative attack | Cleavage of the ether bond and degradation of aromatic rings |

| Manganese Peroxidases | White-rot Fungi | Oxidation of phenolic and non-phenolic compounds | Transformation of hydroxylated intermediates |

This table provides a generalized overview of enzymes involved in the degradation of similar compounds and their potential role in the transformation of this compound.

Role of Microorganism Consortia in Compound Breakdown

While no studies have directly investigated the microbial degradation of this compound, extensive research on structurally similar compounds, such as the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), shows that microbial consortia are essential for their breakdown. The degradation of 2,4-D is initiated by the enzymatic cleavage of its ether bond, a process that would also be the critical first step in the breakdown of this compound. mdpi.com This initial cleavage would likely yield p-chlorobenzyl alcohol and 2,4-dichlorophenol (2,4-DCP).

Following the initial ether cleavage, the resulting chlorinated aromatic intermediates would undergo further degradation. Mixed microbial communities have demonstrated a robust capacity to break down chlorophenols. nih.gov For instance, consortia containing Pseudomonas species have been shown to effectively degrade chlorinated biphenyls and chlorobenzoic acids, suggesting that a similar group of microorganisms could mineralize the breakdown products of the target compound. nih.gov The complete degradation requires a consortium of different microbial species, where the metabolic products of one organism serve as the substrate for another, leading to the eventual conversion of the complex organic molecule into simpler compounds like carbon dioxide, water, and chloride ions.

Table 1: Examples of Microbial Consortia Degrading Structurally Related Compounds

| Compound Degraded | Microbial Species/Consortium | Key Findings |

|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Defined mixed microbial consortium | Demonstrated effective degradation of 2,4-DCP and various monochlorophenols. nih.gov |

| 2,4-Dichlorobiphenyl | Pseudomonas spp. consortium | Achieved 90% degradation, proceeding through a meta-cleavage pathway. nih.gov |

| 2,4-D | Cupriavidus necator | Utilizes the tfdA gene to catalyze the initial ether bond cleavage. mdpi.com |

Environmental Partitioning and Transport Research

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, specifically its affinity for soil and sediment, its water solubility, and its tendency to enter the atmosphere.

Sorption to Soil and Sediment Components

Sorption to soil and sediment is a critical process that dictates the mobility and bioavailability of organic compounds. For non-ionic, hydrophobic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter (SOM). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption.

Direct experimental Koc values for this compound are unavailable. However, based on its structure—containing three chlorine atoms and two aromatic rings—it is expected to be highly hydrophobic and thus exhibit strong sorption to organic matter. Research on other chlorinated compounds supports this inference. For example, studies on 2,4-D show that soil organic matter and iron oxides are the most significant sorbents. researchgate.net Similarly, 2,4-DCP exhibits non-linear sorption behavior, binding strongly to organoclays and other soil components. researchgate.net The high hydrophobicity suggests that this compound will have a high Koc value, leading to its strong binding to soil and sediment, thereby reducing its concentration in the aqueous phase.

Table 2: Soil Sorption Coefficients for Structurally Related Compounds

| Compound | Sorbent/Soil Type | Sorption Coefficient (Koc or Kd) | Reference |

|---|---|---|---|

| 2,4-D | Various soils | Kd values range widely from <1 to >100 L/kg, strongly influenced by pH and organic matter content. | researchgate.net |

| 2,4-DCP | Organoclays | Adsorption is non-linear and strong, with Kd values increasing with the organic carbon fraction of the clay. | researchgate.net |

Leaching Potential and Groundwater Transport

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity. Compounds that bind strongly to soil particles are less likely to be transported downwards by percolating water.

Given the predicted high Koc value and strong sorption potential of this compound, its mobility in soil is expected to be low. Consequently, the risk of this compound leaching into groundwater is considered minimal, particularly in soils with significant organic matter or clay content. The compound would likely be retained in the upper layers of the soil, where it would be subject to degradation processes over time. This behavior is consistent with other persistent, hydrophobic organic pollutants, which are often found concentrated in the topsoil horizons.

Volatilization Studies and Atmospheric Dispersion

Volatilization is the process by which a substance transfers from soil or water into the air. This potential is often estimated using the Henry's Law Constant, which relates the partial pressure of a chemical in the air to its concentration in water. epa.gov

Specific data on the Henry's Law Constant for this compound is not available. However, its chemical structure as a dichlorodiphenyl ether analogue suggests it has very low water solubility and a measurable vapor pressure. This combination of properties indicates a potential for volatilization from moist soil surfaces and bodies of water. nih.gov Once in the atmosphere, its dispersion would be governed by wind patterns and its persistence would depend on its susceptibility to degradation by atmospheric oxidants, such as hydroxyl radicals. For related persistent organic pollutants, long-range atmospheric transport can be a significant distribution pathway.

Ecological Impact and Biological Activity Research Non Target Biota

Research on Effects on Aquatic Non-Target Organisms

Investigations into Bioaccumulation in Aquatic Life

No data is available on the bioaccumulation of p-Chlorobenzyl 2,4-dichlorophenyl ether in aquatic organisms.

Sublethal Effects on Indicator Species

There is no information on the sublethal effects of this compound on aquatic indicator species.

Research on Effects on Terrestrial Non-Target Organisms

Impact on Soil Microbial Communities

Specific studies on the impact of this compound on soil microbial communities have not been found.

Responses in Plant Systems (Non-Crop)

Research detailing the responses of non-crop plant systems to this compound is not available.

Agrochemical Functionality and Mechanistic Studies (e.g., Herbicidal, Fungicidal Activity)

Information regarding the specific herbicidal or fungicidal activity and the mechanistic pathways of this compound could not be located in the searched scientific literature.

Comprehensive Research on this compound Reveals Data Scarcity

Initial investigations into the ecological footprint and biological interactions of the chemical compound this compound have uncovered a significant lack of available scientific data. Despite extensive searches of academic and toxicological databases, specific research detailing its effects on non-target organisms and its mechanisms of action remains elusive.

Efforts to compile information for a detailed analysis of this compound have been unsuccessful in yielding the specific research findings required to populate a structured report on its ecological impact and biological activity. Searches were conducted to find data pertaining to in vitro and in planta assays for activity evaluation on non-target biota, as well as explorations of its biochemical and cellular mechanisms of action in any target pests or pathogens.

The comprehensive search strategy, which included the use of the compound's Chemical Abstracts Service (CAS) number, did not locate any published studies, datasets, or detailed toxicological reports that would fulfill the requirements for a thorough scientific article on this specific subject. The public record currently lacks the empirical evidence necessary to construct a detailed profile of the compound's environmental interactions and its mode of action at a molecular level.

Consequently, the creation of data tables and a detailed summary of research findings, as originally intended, cannot be completed at this time due to the absence of primary research literature on this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is a cornerstone for the analysis of p-Chlorobenzyl 2,4-dichlorophenyl ether, providing the necessary separation from interfering components present in complex samples. Both gas and liquid chromatography offer distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD)

Gas chromatography is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound. When coupled with an Electron Capture Detector (ECD), this technique offers exceptional sensitivity and selectivity for halogenated compounds. measurlabs.comwikipedia.org The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative atoms, such as the chlorine atoms present in the target molecule. wikipedia.org This makes GC-ECD an ideal method for trace-level detection in environmental monitoring. measurlabs.comvnu.edu.vn

The analytical method involves injecting a prepared sample extract into the GC, where it is vaporized and separated on a capillary column. vnu.edu.vn The choice of column, typically with a non-polar or semi-polar stationary phase, is critical for resolving the analyte from matrix interferences. thermofisher.com

Table 1: Illustrative GC-ECD Operating Parameters for this compound Analysis

| Parameter | Condition |

| GC System | Gas chromatograph with capillary column capability |

| Injector | Split/Splitless, 250°C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen, 1.0 mL/min |

| Oven Program | 100°C (1 min hold), ramp at 15°C/min to 280°C (5 min hold) |

| Detector | Electron Capture Detector (ECD), 300°C |

| Makeup Gas | Nitrogen or Argon/Methane |

This configuration allows for the detection of this compound at parts-per-billion (ppb) or even lower concentrations, making it a robust tool for environmental residue analysis.

Liquid Chromatography (LC) Applications

While GC is often the primary choice, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for analyzing potential degradation products or metabolites of this compound that may be more polar and less volatile. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach. Detection can be achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which monitor the absorbance of ultraviolet or visible light by the analyte. researchgate.net This technique is beneficial for compounds that are thermally unstable or require extensive derivatization for GC analysis.

Table 2: Potential HPLC-DAD Parameters for Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatograph |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Detector | Diode-Array Detector (DAD) |

| Wavelength | 220 nm (or optimal wavelength determined by UV scan) |

The application of LC is crucial for a comprehensive understanding of the environmental fate of this compound, as it can identify transformation products that are not amenable to GC analysis.

Mass Spectrometry (MS) for Identification and Confirmation of Degradation Products

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound and its degradation products. researchgate.net Its ability to provide molecular weight and fragmentation information makes it a definitive identification technique.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique (GC-MS/MS or LC-MS/MS), provides an unparalleled level of selectivity and structural information. alsenvironmental.co.uk In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in quantitative applications, significantly reduces background noise and enhances sensitivity. alsenvironmental.co.uk

For this compound, MS/MS can be used to:

Confirm identity: By matching the fragmentation pattern to that of a known standard.

Identify unknowns: By interpreting the fragmentation pattern to deduce the structure of degradation products. mdpi.com Common fragmentation pathways for such molecules involve cleavage at the ether linkage and loss of chlorine atoms.

Table 3: Hypothetical MS/MS Transitions for Identification of this compound and a Degradation Product

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Rationale |

| This compound | 310 | 125, 161 | Fragmentation of the p-chlorobenzyl and 2,4-dichlorophenyl moieties |

| Hydroxylated Metabolite | 326 | 125, 177 | Loss of the p-chlorobenzyl group and fragmentation of the hydroxylated dichlorophenyl ring |

This targeted approach is essential for tracking the transformation of the parent compound in various matrices.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts-per-million (ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in identifying novel metabolites or degradation products. researchgate.netthermofisher.com

When analyzing biological samples for metabolites of this compound, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov This capability is invaluable for creating a comprehensive profile of all related compounds in a sample, a practice known as metabolomics. mdpi.com

Table 4: Example of HRMS Data for Metabolite Identification

| Observed m/z | Proposed Formula | Mass Error (ppm) | Potential Biotransformation |

| 310.9665 | C13H9Cl3O | - | Parent Compound |

| 326.9614 | C13H9Cl3O2 | 1.2 | Hydroxylation |

| 342.9563 | C13H9Cl3O3 | 1.5 | Dihydroxylation |

HRMS is a powerful tool for untargeted screening, enabling the discovery of unexpected transformation pathways of this compound in the environment or in biological systems. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for successful analysis, as it isolates the target analyte from interfering matrix components and concentrates it to a level suitable for detection. nih.gov The choice of technique depends on the matrix (e.g., water, soil, tissue) and the physicochemical properties of this compound.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become the preferred method for many applications due to its efficiency, reduced solvent consumption, and potential for automation. scispace.comresearchgate.net For this compound, a reversed-phase sorbent (like C18) can be used to extract the compound from aqueous samples. The analyte is adsorbed onto the sorbent, interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. alsenvironmental.co.uknih.gov

Accelerated Solvent Extraction (ASE): For solid samples like soil or biological tissues, ASE uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent volumes. tdi-bi.com

Table 5: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Large solvent volumes, emulsion formation |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid | High recovery, low solvent use, easily automated | Sorbent costs, potential for column clogging |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure | Fast, efficient, low solvent use | High initial instrument cost |

Following extraction, a clean-up step, such as passing the extract through a cartridge containing silica (B1680970) or Florisil, may be necessary to remove co-extracted lipids or pigments, especially from biological samples. tdi-bi.comcdc.gov

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of samples prior to chromatographic analysis. The versatility of SPE lies in the variety of available sorbents and elution protocols, which can be tailored to the specific physicochemical properties of the target analyte and the sample matrix. For a non-polar compound like this compound, reversed-phase SPE is the most common approach.

In this method, a solid sorbent, typically a bonded silica like C18, is used to retain the analyte of interest from an aqueous sample. nih.gov The choice of sorbent is critical; for compounds with similar properties, such as diphenyl ether herbicides, materials like PDMS/divinylbenzene (PDMS/DVB) have also been shown to provide excellent extraction efficiencies. nih.gov The general steps of an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent.

Optimization of SPE methods involves several key parameters to maximize recovery and ensure reproducibility. These parameters include the selection of the appropriate sorbent, the volume of the sample, the pH of the sample, the composition and volume of the elution solvent, and the flow rate of the sample and solvents. For instance, in the analysis of chlorinated paraffins, Varian Bond Elut-C18 cartridges yielded the best results. nih.gov

A summary of typical SPE parameters that would be optimized for the analysis of a compound like this compound is presented in the table below.

| Parameter | Description | Typical Options & Considerations |

| Sorbent Type | The solid material that retains the analyte. | C18, C8, Polystyrene-divinylbenzene (PS-DVB), PDMS/DVB. The choice depends on the polarity of the analyte. |

| Sample pH | The pH of the sample can influence the charge state of both the analyte and interfering compounds. | For neutral compounds like this compound, pH adjustment may be used to minimize the retention of acidic or basic interferences. |

| Elution Solvent | The solvent used to desorb the analyte from the sorbent. | Acetonitrile, Methanol, Dichloromethane (B109758), Ethyl Acetate, or mixtures thereof. The solvent should be strong enough to elute the analyte but weak enough to leave strongly bound interferences behind. |

| Elution Volume | The volume of the elution solvent. | Should be minimized to achieve a high concentration factor, but sufficient for complete elution of the analyte. |

| Sample Load Volume | The volume of the sample passed through the SPE cartridge. | Larger volumes can improve detection limits, but breakthrough of the analyte can occur if the sorbent capacity is exceeded. |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com For a hydrophobic compound such as this compound, LLE is a suitable technique for extraction from aqueous samples.

The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte, which describes its distribution between the organic and aqueous phases. chromatographyonline.com A higher LogP value indicates a greater affinity for the organic phase and thus more efficient extraction. The choice of the extraction solvent is paramount and should be based on the polarity of the target analyte. chromatographyonline.com For non-polar compounds, solvents like hexane, dichloromethane, or a mixture of dichloromethane and pentane (B18724) are often employed. gcms.cz

Several factors can be optimized to enhance the performance of LLE:

Solvent Selection: The polarity of the extraction solvent should be matched to the analyte. chromatographyonline.com

Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery, with a 7:1 ratio often considered a generic optimum, though this depends on the partition coefficient. chromatographyonline.com

pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form can significantly increase its partitioning into the organic phase. chromatographyonline.com While this compound is neutral, pH adjustment can be used to suppress the extraction of acidic or basic matrix components.

Salting-Out Effect: The addition of a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase can decrease the solubility of the analyte in the aqueous phase, thereby promoting its transfer to the organic phase. chromatographyonline.com

Extraction Time and Vigor: The duration and intensity of mixing of the two phases influence the attainment of equilibrium and, consequently, the extraction efficiency. chromatographyonline.com

A specialized form of LLE, known as dispersive liquid-liquid microextraction (DLLME), offers advantages in terms of reduced solvent consumption and faster extraction times. gcms.czajol.info

Matrix Interference Mitigation Strategies

Complex sample matrices, such as soil, sediment, and biological tissues, contain a multitude of compounds that can interfere with the analysis of the target analyte. These matrix effects can manifest as signal enhancement or suppression in the analytical instrument, leading to inaccurate quantification. nih.govresearchgate.net Therefore, effective strategies to mitigate matrix interference are crucial.

One common approach is the use of a thorough cleanup step after the initial extraction. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used in pesticide residue analysis, incorporates a dispersive solid-phase extraction (dSPE) step for cleanup. hpst.cz In dSPE, sorbents are added to the sample extract to remove specific types of interfering compounds.

Matrix-matched calibration is another effective strategy to compensate for matrix effects. researchgate.net This involves preparing calibration standards in a blank matrix extract that is free of the target analyte but is otherwise identical to the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects.

In gas chromatography (GC), analyte protectants can be added to both the sample extracts and calibration standards. nih.gov These are compounds that interact with active sites in the GC system, preventing the degradation or adsorption of the target analyte and thus improving its response.

The table below summarizes common strategies for mitigating matrix interference.

| Strategy | Principle | Application |

| Sample Cleanup | Removal of interfering compounds from the sample extract prior to analysis. | Use of sorbents in dSPE (e.g., PSA for fatty acids, C18 for non-polar interferences, GCB for pigments). hpst.cz |

| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix extract. | Widely used in food and environmental analysis to compensate for signal suppression or enhancement. researchgate.netresearchgate.net |

| Analyte Protectants | Addition of compounds to protect the analyte from degradation or adsorption in the GC system. | Particularly useful in GC analysis of pesticides in complex matrices like fruits and vegetables. nih.gov |

| Isotope Dilution | Use of a stable isotope-labeled internal standard that behaves similarly to the analyte. | Considered a gold standard for accurate quantification as it corrects for both extraction losses and matrix effects. |

Quantitative Analysis and Method Validation for Trace Levels

Once the sample has been prepared, instrumental analysis is performed, typically using gas chromatography coupled with a sensitive detector such as an electron capture detector (ECD) or a mass spectrometer (MS). For trace-level analysis, tandem mass spectrometry (GC-MS/MS) is often preferred due to its high selectivity and sensitivity. hpst.czuliege.be

Method validation is a critical process to ensure that the analytical method is reliable and fit for its intended purpose. researchgate.netnih.gov The key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be greater than 0.99. gcms.cznih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10, or through statistical analysis of replicate measurements of a low-concentration standard. gcms.cznih.gov

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked blank samples at different concentration levels. nih.gov Recoveries in the range of 70-120% are often considered acceptable.

Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, including repeatability (within-day precision) and intermediate precision (between-day precision). uliege.benih.gov An RSD of less than 20% is a common requirement.

The following table presents typical validation parameters for the analysis of trace levels of organochlorine compounds, which would be analogous to what would be expected for this compound.

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | nih.gov |

| LOD | 0.1 - 1.0 ng/g | nih.gov |

| LOQ | 0.3 - 3.0 ng/g | nih.gov |

| Accuracy (Recovery) | 70 - 120% | nih.gov |

| Precision (RSD) | < 20% | uliege.benih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Computational Chemistry and Molecular Modeling for SAR Prediction

The prediction of Structure-Activity Relationships (SAR) for p-Chlorobenzyl 2,4-dichlorophenyl ether and related compounds heavily relies on computational chemistry and molecular modeling. These in silico approaches provide a rapid and cost-effective means to estimate the potential biological activity and environmental fate of chemical substances, thereby guiding further experimental investigation.

These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological receptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They play a significant role in how the molecule fits into the active site of a target enzyme.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that indicates the compound's tendency to partition into fatty tissues, influencing its bioaccumulation potential and interaction with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Molecular docking simulations are another powerful tool used to predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a target protein, such as PPO. These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity.

Table 1: Common Molecular Descriptors in QSAR Studies of Diphenyl Ether Herbicides

| Descriptor Category | Examples | Relevance to SAR Prediction |

| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges | Predicts reactivity and interaction with biological targets. |

| Steric | Molecular weight, Molecular volume, Surface area | Influences the fit of the molecule in the active site of enzymes. |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Relates to bioaccumulation and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Describes molecular shape and branching. |

This table presents generalized data for the class of diphenyl ether herbicides based on available scientific literature. Specific values for this compound are not publicly available.

Rational Design of Analogues for Targeted Environmental Behavior

The insights gained from SAR and SPR studies are fundamental to the rational design of analogues of this compound with more desirable environmental characteristics. The goal is to create new compounds that maintain or improve herbicidal efficacy while exhibiting reduced environmental persistence and lower toxicity to non-target organisms.

One key strategy involves modifying the molecular structure to enhance biodegradability. This can be achieved by introducing functional groups that are more susceptible to microbial degradation. For instance, incorporating ester or amide linkages can provide sites for enzymatic hydrolysis, a common initial step in the breakdown of organic compounds in the environment.

Another approach focuses on altering the compound's physicochemical properties to limit its bioavailability and potential for long-range transport. For example, modifications that decrease the logP value can reduce the compound's tendency to bioaccumulate in fatty tissues of organisms.

The design process often involves a combination of computational and experimental approaches:

Lead Compound Identification: Starting with a compound like this compound, its structure is analyzed to identify key pharmacophores responsible for its herbicidal activity.

In Silico Modification: Computational tools are used to design virtual analogues with specific structural modifications.

Prediction of Properties: The environmental fate and toxicological properties of these virtual analogues are predicted using QSAR models and other computational methods.

Synthesis and Testing: Promising candidates are then synthesized and subjected to experimental testing to validate the predictions and assess their real-world performance.

Through this iterative process of design, prediction, and testing, it is possible to develop next-generation herbicides with improved environmental profiles.

Influence of Substituent Effects on Degradation Rates and Pathways

The nature and position of substituents on the aromatic rings of this compound have a profound influence on its degradation rates and the pathways through which it breaks down in the environment. The three chlorine atoms and the p-chlorobenzyl group are key determinants of its reactivity and susceptibility to various degradation processes, including photodegradation and microbial degradation.

Photodegradation: The absorption of ultraviolet (UV) radiation from sunlight can lead to the breakdown of diphenyl ethers. The presence of chlorine atoms can affect the rate of photodegradation. Generally, the carbon-chlorine bond can be cleaved by UV light, initiating a degradation cascade. The position of the chlorine atoms is also important, as it influences the electronic properties of the molecule and its ability to absorb light.

Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of organic pollutants. The degradation of chlorinated aromatic compounds often proceeds through pathways involving dioxygenase enzymes, which catalyze the insertion of oxygen into the aromatic ring, leading to ring cleavage. The number and position of chlorine substituents can significantly impact the efficiency of these enzymatic processes. For instance, highly chlorinated rings are often more resistant to microbial attack. The presence of the ether linkage also presents a target for microbial enzymes.

Table 2: General Influence of Chloro-Substituents on the Degradation of Diphenyl Ethers

| Number of Chlorine Atoms | General Effect on Biodegradation Rate | General Effect on Photodegradation Rate |

| Low (1-2) | Generally more rapid | Variable, depends on position |

| Moderate (3-5) | Slower, more recalcitrant | Can be enhanced due to more C-Cl bonds |

| High (6-10) | Significantly slower, often persistent | Can be enhanced, but may lead to toxic byproducts |

This table presents generalized trends for chlorinated diphenyl ethers based on available scientific literature. Specific degradation rates for this compound are not publicly available and would depend on specific environmental conditions.

Correlation between Molecular Structure and Biological Activity in Non-Target Organisms

The molecular structure of this compound is directly linked to its potential biological activity in non-target organisms, such as algae, crustaceans, and fish. Understanding these correlations is essential for assessing the ecological risk posed by this compound.

The primary mode of action for many diphenyl ether herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). While this enzyme is the target in plants, it is also present in other organisms, including vertebrates. Inhibition of PPO can lead to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, can generate reactive oxygen species that cause cellular damage.

The toxicity of diphenyl ethers to non-target organisms is influenced by several structural features:

Hydrophobicity (logP): A higher logP value generally correlates with greater bioaccumulation in aquatic organisms, leading to higher internal concentrations and increased potential for toxicity.

Electronic Properties: The electronic distribution within the molecule, influenced by the chlorine substituents, can affect its binding affinity to biological macromolecules in non-target species.

Metabolism: The ability of an organism to metabolize and detoxify the compound is a critical factor. Structural features that hinder metabolic breakdown can lead to increased toxicity.

Table 3: Illustrative Toxicity of Diphenyl Ether Herbicides to Non-Target Organisms

| Organism Group | Endpoint | Typical Toxicity Range (mg/L) |

| Algae | EC50 (growth inhibition) | 0.01 - 1.0 |

| Crustaceans (e.g., Daphnia magna) | LC50 (mortality) | 0.1 - 10 |

| Fish | LC50 (mortality) | 0.1 - 10 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for P-Chlorobenzyl 2,4-dichlorophenyl ether, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification. A common approach involves reacting 4-chlorobenzyl chloride with 2,4-dichlorophenol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Yield optimization requires controlling stoichiometry (1:1 molar ratio), reaction temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and ether linkage (δ 4.5–5.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : ESI or EI modes to confirm molecular ion [M+H]⁺ (expected m/z ~329.0 for C₁₃H₈Cl₃O).

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment using a DB-5 column (30 m × 0.25 mm, 0.25 µm film) with helium carrier gas .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation under UV light and high humidity. Store in amber vials at –20°C in anhydrous conditions (e.g., with molecular sieves). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 2,4-dichlorophenol .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine substituents on the 2,4-dichlorophenyl group activate the aromatic ring for nucleophilic attack. Computational studies (DFT calculations) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) quantify activation parameters. LC-MS/MS tracks intermediate formation .

Q. How can conflicting data on environmental persistence be resolved?

- Case Study : Discrepancies in half-life (t₁/₂) in soil (reported 30–90 days) may arise from variable organic matter content or microbial activity. Standardize testing using OECD Guideline 307: incubate compound-spiked soil (1 ppm) under controlled conditions (25°C, 60% moisture). Quantify residuals via GC-ECD or LC-MS/MS, and correlate with soil pH/CEC .

Q. What are the challenges in detecting trace metabolites of this compound in biological systems?

- Methodological Answer : Metabolites (e.g., hydroxylated or dechlorinated derivatives) require sensitive detection. Use derivatization (e.g., silylation for GC-MS) or advanced LC-Orbitrap-MS with collision-induced dissociation (CID) for structural elucidation. Spike deuterated internal standards to correct matrix effects .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity?

- Methodological Answer : In vitro assays with human liver microsomes (HLMs) can assess metabolism. Incubate compound (10 µM) with NADPH-regenerating system; quench reactions with cold acetonitrile. Analyze metabolites via UPLC-QTOF-MS. Competitive inhibition studies (using CYP3A4/CYP2D6 probes) evaluate enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.